6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid
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Overview
Description
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid is a chemical compound with significant biological activity It is known for its unique structure, which includes a picolinic acid moiety and a dimethylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-N,N-dimethylsulfamoylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted picolinic acid derivatives.
Scientific Research Applications
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can modulate signaling pathways involved in cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid
- 2-(N,N-Dimethylsulphamoyl)phenylboronic acid
Uniqueness
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-9-4-3-6-10(13)11-7-5-8-12(15-11)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPCCAWTDMNTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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